molecular formula C15H13N3O B1612405 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline CAS No. 915922-80-4

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline

Cat. No.: B1612405
CAS No.: 915922-80-4
M. Wt: 251.28 g/mol
InChI Key: QVFRUVSZEAHUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline (CAS: 915922-80-4) is a 1,2,4-oxadiazole derivative featuring a 4-methylphenyl substituent at the 3-position of the heterocyclic ring and an aniline (4-aminophenyl) group at the 5-position. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in antibacterial and antitumor research .

Properties

IUPAC Name

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-2-4-11(5-3-10)14-17-15(19-18-14)12-6-8-13(16)9-7-12/h2-9H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFRUVSZEAHUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589718
Record name 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-80-4
Record name 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzonitrile with 4-methylphenylhydrazine to form the corresponding hydrazone, which is then cyclized using acyl chloride to yield the oxadiazole ring . The reaction conditions often include refluxing in ethanol and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

1,2,4-Oxadiazoles, including 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, have been synthesized for their antimicrobial properties . These compounds exhibit significant activity against a range of pathogens:

  • Bacterial Infections : Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth effectively.
  • Antiviral Properties : Research indicates potential antiviral effects against viruses, making these compounds candidates for further development in antiviral therapies.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have demonstrated promising results:

  • Cytotoxicity Studies : The compound has exhibited significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies reported IC50 values indicating effective inhibition of cell proliferation:
CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast adenocarcinoma)0.65
This compoundMEL-8 (melanoma)2.41

These studies suggest that the compound induces apoptosis through mechanisms involving upregulation of p53 and activation of caspase pathways.

Neuroprotective Effects

Emerging research indicates that oxadiazole derivatives may also possess neuroprotective properties. Specifically, they are being explored for their potential in treating tauopathies like Alzheimer's disease. The compounds may inhibit tau aggregation, a hallmark of neurodegenerative disorders.

Synthesis Pathways

The synthesis of this compound typically involves cyclization reactions. A common synthetic route includes:

  • Reaction of 4-fluorobenzonitrile with 4-methylphenylhydrazine to form a hydrazone intermediate.
  • Cyclization using acyl chloride to yield the oxadiazole ring.

Recent Studies

Recent literature has provided insights into the efficacy of oxadiazole derivatives:

  • Anticancer Studies : A study published in a peer-reviewed journal demonstrated that similar compounds showed significant growth inhibition across multiple cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions exceeding 80% for certain derivatives .
  • Neurodegenerative Disease Research : Investigations into tau-mediated neurodegeneration have highlighted the role of oxadiazole compounds in potentially mitigating tau aggregation .

Summary Table of Findings

Application AreaKey Findings
AntimicrobialEffective against various bacterial strains; potential antiviral properties
AnticancerSignificant cytotoxicity against MCF-7 and MEL-8 cell lines; apoptosis induction
NeuroprotectionPotential inhibition of tau aggregation; relevance to Alzheimer's disease

Mechanism of Action

The mechanism of action of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituent variations. Below is a systematic comparison of the target compound with key analogs:

Substituent Variations on the Oxadiazole Ring

tert-Butyl Substituent
  • Compound : 4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)aniline
  • Structure : tert-Butyl group at the 3-position of the oxadiazole.
  • Properties :
    • Increased lipophilicity due to the bulky tert-butyl group, enhancing membrane permeability.
    • Biological Activity : Demonstrated antitumor activity against 11 cancer cell lines (mean IC50 ≈ 9.4 µM) .
  • Key Difference : The tert-butyl group may reduce solubility compared to the 4-methylphenyl group in the target compound.
4-Trifluoromethylphenoxy Substituent
  • Compound: 4-(3-(4-(Trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline
  • Structure: 4-Trifluoromethylphenoxy group at the 3-position.
  • Properties :
    • Electron-withdrawing trifluoromethyl group enhances metabolic stability and binding affinity.
    • Biological Activity : Potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC = 2 µg/mL (5 µM) .
  • Key Difference : The trifluoromethyl group introduces stronger electronegativity compared to the methyl group, likely improving target interactions.
Thiophene Substituent
  • Compound : 4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline
  • Structure : Thiophene ring at the 3-position.
  • Molecular Weight: 257.31 g/mol .
  • Key Difference : The sulfur atom in thiophene may alter redox properties compared to purely aromatic substituents.

Substituent Variations on the Aniline Group

N-Methylaniline Derivatives
  • Compound: N-Methyl-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline
  • Structure : Methylation of the aniline nitrogen.
  • Synthetic Route: Uses NaH and 1-bromo-2-methoxyethane for alkylation .
Methoxyethyl Substituent
  • Compound: N-(2-Methoxyethyl)-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline
  • Structure : Methoxyethyl chain attached to the aniline nitrogen.
  • Properties :
    • Improved water solubility due to the polar methoxy group.
    • Application : Enhanced bioavailability in gastrointestinal-targeted antimicrobial agents .

Structural and Physicochemical Comparison Table

Compound Name (CAS) R1 (Oxadiazole 3-position) R2 (Aniline) Molecular Weight (g/mol) Biological Activity Key Reference
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline (915922-80-4) 4-Methylphenyl 4-Aminophenyl 251.3 Antibacterial (potential)
4-(3-tert-Butyl-1,2,4-oxadiazol-5-YL)aniline tert-Butyl 4-Aminophenyl 231.3 Antitumor (IC50 ≈ 9.4 µM)
4-(3-(4-Trifluoromethylphenoxy)phenyl...aniline 4-Trifluoromethylphenoxy 4-Aminophenyl ~350 Antibacterial (MIC = 2 µg/mL)
4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline Thiophen-2-yl 4-Aminobenzyl 257.3 Under investigation

Crystallographic and Electronic Properties

  • Planarity : X-ray diffraction studies confirm the planar structure of the 1,2,4-oxadiazole ring, facilitating interactions with biological targets .
  • Bond Lengths : In methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate, C=N bond lengths (1.30–1.32 Å) indicate partial double-bond character, consistent with low aromaticity .

Biological Activity

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, with the CAS number 915922-80-4, is a compound belonging to the class of 1,2,4-oxadiazoles. This class of compounds is recognized for its diverse biological activities and potential applications in medicinal chemistry. The focus of this article is to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H13N3O
  • Molecular Weight : 251.28 g/mol
  • Structure : The compound features an oxadiazole ring attached to an aniline moiety, which contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves cyclization reactions. A common synthetic route includes the reaction of 4-fluorobenzonitrile with 4-methylphenylhydrazine to form a hydrazone intermediate, which is then cyclized using acyl chloride to yield the oxadiazole ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance:

  • Cytotoxicity : Compounds similar to this compound have demonstrated significant cytotoxic activity against various cancer cell lines. In vitro evaluations reported IC50 values in the micromolar range against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
CompoundCell LineIC50 (µM)
5aMCF-70.65
5bMEL-82.41

Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner by upregulating p53 expression and activating caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal Activities : Preliminary tests indicate moderate to good activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 5.64 µM against Staphylococcus aureus to 13.40 µM against Pseudomonas aeruginosa .
MicroorganismMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

The biological mechanisms underlying the activity of oxadiazole derivatives often involve:

  • Inhibition of Enzymes : Many oxadiazole compounds act as inhibitors for various enzymes related to cancer progression.
  • Induction of Apoptosis : The activation of apoptotic pathways through p53 signaling is a common mechanism observed in studies involving these compounds .
  • Interaction with Cellular Targets : Molecular docking studies suggest strong hydrophobic interactions between the oxadiazole ring and target proteins involved in cancer cell proliferation .

Case Studies

A notable case study involved the synthesis and biological evaluation of several oxadiazole derivatives:

  • Researchers synthesized multiple derivatives based on the oxadiazole framework and tested their anticancer activity against different cell lines.
  • One derivative exhibited an IC50 value significantly lower than that of doxorubicin, indicating potential as a more effective therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
Reactant of Route 2
Reactant of Route 2
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.